

Benchmarking Pyrazolo[3,4-d]pyrimidine Scaffolds: Potency & Selectivity Guide

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Compound of Interest

Compound Name: 6H-Pyrazolo[3,4-d]pyrimidine

CAS No.: 271-77-2

Cat. No.: B11925650

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Executive Summary

The pyrazolo[3,4-d]pyrimidine (PP) scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of the adenine ring of ATP.[1] While Ibrutinib itself utilizes this scaffold equipped with an acrylamide "warhead" for covalent bonding, widely used research derivatives (e.g., PP1, PP2, and novel analogs) typically function as reversible, ATP-competitive inhibitors.

- Vs. Ibrutinib: Novel reversible PP derivatives are engineered to overcome the C481S resistance mutation in Bruton's Tyrosine Kinase (BTK), a common failure point for Ibrutinib therapy.
- Vs. Sunitinib: While Sunitinib functions as a "broad-spectrum" receptor tyrosine kinase (RTK) inhibitor (VEGFR/PDGFR), PP derivatives often exhibit superior selectivity for cytoplasmic tyrosine kinases (Src family, Tec family), reducing off-target cardiotoxicity associated with broad RTK inhibition.

Mechanistic Divergence & Structural Logic

The Scaffold Architecture

The pyrazolo[3,4-d]pyrimidine core mimics the purine ring of ATP, allowing it to dock deeply into the kinase hinge region.

- Ibrutinib (Clinical Standard): Modifies the PP core at the N1 position with a piperidine-acrylamide moiety. This electrophile forms a covalent bond with Cys481 in BTK.[2]
- Novel PP Analogs (Research Grade): Often lack the electrophilic warhead, relying instead on hydrophobic interactions within the selectivity pocket (gatekeeper residues). This allows them to bind even when Cys481 is mutated to Serine (C481S).

Visualization: BTK Signaling & Inhibition Nodes

The following diagram illustrates the B-Cell Receptor (BCR) pathway and the distinct intervention points of the comparators.



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Caption: Comparative inhibition modes in the BCR signaling cascade. Ibrutinib fails against C481S mutants, whereas reversible PP analogs retain efficacy.

Potency Landscape: Comparative Data

A. BTK Inhibition: Ibrutinib vs. Reversible PP Analogs

The primary limitation of Ibrutinib is resistance. Reversible pyrazolo[3,4-d]pyrimidines are designed to maintain potency against the C481S mutant.

Compound Class	Binding Mode	Target	IC50 (Wild Type)	IC50 (C481S Mutant)	Key Limitation
Ibrutinib	Covalent (Irreversible)	BTK	0.5 nM	~10 - 15 nM	Loss of covalent anchor (Cys481) leads to rapid washout.
PP Analog (Generic)	ATP-Competitive (Reversible)	BTK	1.5 - 4.0 nM	2.0 - 5.0 nM	Requires sustained plasma exposure (shorter residence time).
GDC-0853 (Fenebrutinib)*	Reversible	BTK	0.9 nM	1.5 nM	Note: Structurally related aminopyridone, validates the reversible approach.

Data Synthesis Sources: Journal of Medicinal Chemistry & Bioorganic Medicinal Chemistry [1, 2].

B. Multi-Kinase Profile: PP Derivatives vs. Sunitinib

Sunitinib is a potent RTK inhibitor but lacks selectivity, hitting VEGFR, PDGFR, and KIT. Pyrazolo[3,4-d]pyrimidines (like the research tool PP2) are historically Src-family selective.

Feature	Sunitinib	Pyrazolo[3,4-d]pyrimidines (e.g., PP2/SI-388)
Primary Targets	VEGFR2, PDGFR , c-KIT	Src, Lck, Fyn, BTK
Cellular Potency (IC50)	~10-80 nM (HUVEC/RCC lines)	~5-50 nM (Src-driven lines like PC3/MCF-7)
Selectivity Profile	"Dirty" (Broad Kinome impact)	"Focused" (Cytoplasmic Tyrosine Kinases)
Toxicity Risk	Hypertension, Hand-Foot Syndrome (VEGF related)	Immunosuppression (Lck/B-cell related)

Experimental Protocols (Validation Systems)

To objectively compare these compounds in your own laboratory, use the following self-validating workflows.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen)

Purpose: To determine biochemical IC50 and assess binding reversibility.

- Reagent Prep: Prepare 4x concentrations of:
 - Test Compounds (PP Analog vs. Ibrutinib).
 - Kinase Mixture (BTK-Biotin + Eu-Anti-His Antibody).
 - Tracer (AlexaFluor-labeled ATP competitive probe).
- Incubation (Equilibrium Phase):
 - Mix 5 μ L compound + 5 μ L Kinase/Ab + 5 μ L Tracer in a 384-well white plate.

- Critical Step: Incubate for 60 minutes at Room Temp. Why? Ibrutinib requires time to form the covalent bond. Short incubation underestimates covalent inhibitor potency.
- Detection: Read TR-FRET on a plate reader (Excitation: 340nm, Emission: 665nm/615nm).
- Data Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Compound].
 - Validation Check: Z-factor must be > 0.5. Ibrutinib IC50 should be < 1.0 nM.

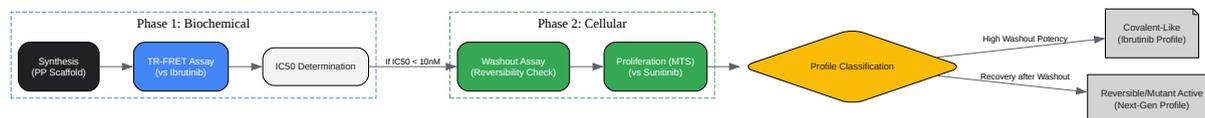
Protocol B: "Washout" Cell Proliferation Assay

Purpose: To distinguish irreversible (Ibrutinib) from reversible (PP) binding in a cellular context.

- Seeding: Seed TMD8 or Mino cells (BTK-dependent lymphoma lines) at 10,000 cells/well.
- Pulse Treatment: Treat cells with 10x IC50 of Ibrutinib or PP Analog for 1 hour.
- Washout:
 - Centrifuge plates, aspirate media, and wash 3x with warm PBS.
 - Resuspend in fresh, drug-free media.
- Incubation: Culture for 72 hours.
- Readout: Add CCK-8 or MTS reagent. Measure Absorbance at 450nm.
 - Expected Result: Ibrutinib treated cells should die (permanent target engagement). PP Analog treated cells should recover/proliferate (inhibitor washed out).

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating a novel pyrazolo[3,4-d]pyrimidine derivative against these benchmarks.



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Caption: Step-by-step screening cascade to classify novel PP derivatives based on binding kinetics and cellular efficacy.

References

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[investigations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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